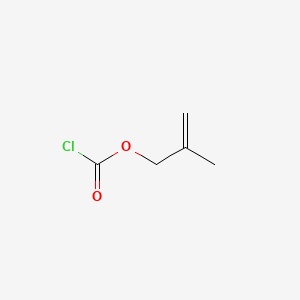
2-Methylallyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylallyl chloroformate, also known as allyl chloroformate, is an organic compound with the molecular formula C_5H_7ClO_2. It is a colorless liquid with a pungent odor and is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly in the formation of esters and carbamates.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylallyl chloroformate can be synthesized through the reaction of allyl alcohol with phosgene. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
CH2=CHCH2OH+COCl2→CH2=CHCH2OCOCl+HCl
Industrial Production Methods
In industrial settings, the production of carbonochloridic acid, 2-methyl-2-propenyl ester involves the continuous feeding of allyl alcohol and phosgene into a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methylallyl chloroformate undergoes various chemical reactions, including:
Nucleophilic substitution: It reacts with nucleophiles such as amines and alcohols to form carbamates and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form allyl alcohol and hydrochloric acid.
Reduction: It can be reduced to allyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Amines: React with carbonochloridic acid, 2-methyl-2-propenyl ester to form carbamates under mild conditions.
Alcohols: React to form esters, often in the presence of a base to neutralize the hydrochloric acid produced.
Water: Hydrolyzes the compound to allyl alcohol and hydrochloric acid.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Allyl alcohol: Formed from hydrolysis or reduction reactions.
Scientific Research Applications
2-Methylallyl chloroformate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the synthesis of pharmaceuticals, particularly in the formation of carbamate-based drugs.
Industry: Used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of carbonochloridic acid, 2-methyl-2-propenyl ester involves its reactivity towards nucleophiles. The carbonyl carbon is highly electrophilic due to the presence of the electron-withdrawing chloroformate group, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product.
Comparison with Similar Compounds
Similar Compounds
Methyl chloroformate: Similar in structure but with a methyl group instead of an allyl group.
Ethyl chloroformate: Similar in structure but with an ethyl group instead of an allyl group.
Isobutyl chloroformate: Similar in structure but with an isobutyl group instead of an allyl group.
Uniqueness
2-Methylallyl chloroformate is unique due to the presence of the allyl group, which imparts additional reactivity and versatility in organic synthesis. The allyl group can participate in various reactions such as polymerization and cross-coupling, making this compound valuable in the synthesis of complex molecules.
Properties
CAS No. |
42068-70-2 |
|---|---|
Molecular Formula |
C5H7ClO2 |
Molecular Weight |
134.56 g/mol |
IUPAC Name |
2-methylprop-2-enyl carbonochloridate |
InChI |
InChI=1S/C5H7ClO2/c1-4(2)3-8-5(6)7/h1,3H2,2H3 |
InChI Key |
MGDDPXJDBGFXCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















